molecular formula C15H13N3O2S B2664097 N-(3-acetylphenyl)-1-(2-methylbenzyl)-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 955260-14-7

N-(3-acetylphenyl)-1-(2-methylbenzyl)-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No. B2664097
CAS RN: 955260-14-7
M. Wt: 299.35
InChI Key: RKVIVBRFJHOMJU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(2-methylbenzyl)-1H-1,2,3-benzotriazole-5-carboxamide, also known as AMBC, is a chemical compound that belongs to the class of benzotriazole derivatives. It is widely used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Synthesis and Characterization

Compounds related to N-(3-acetylphenyl)-1-(2-methylbenzyl)-1H-1,2,3-benzotriazole-5-carboxamide have been synthesized and characterized for various purposes, including the exploration of their chemical structures and properties. For example, the synthesis and characterization of novel benzothiazole and thiourea derivatives indicate a methodological approach to understanding their chemical behavior and potential applications in material science and pharmacology (Cabrera-Pérez et al., 2016).

Biological Activities

Several studies have focused on evaluating the biological activities of compounds similar to N-(3-acetylphenyl)-1-(2-methylbenzyl)-1H-1,2,3-benzotriazole-5-carboxamide. For instance, derivatives of benzothiazole have been explored for their antioxidant activities and protective effects against chemical-induced toxicity, suggesting a potential for therapeutic applications in mitigating oxidative stress-related conditions (Cabrera-Pérez et al., 2016).

Environmental Detection

The determination of benzotriazole and benzophenone UV filters in environmental samples highlights the environmental impact and detection methods of related compounds. These studies provide insight into the persistence and effects of such compounds in ecosystems, underscoring the importance of monitoring and managing their presence in the environment (Zhang et al., 2011).

properties

IUPAC Name

4-methyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-3-5-11(6-4-9)13(19)17-12-10(2)16-15-18(14(12)20)7-8-21-15/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVIVBRFJHOMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide

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